3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, an azetidine ring, and an imidazolidine-2,4-dione structure. The indole moiety is known for its presence in many biologically active compounds, while the azetidine and imidazolidine rings contribute to the compound’s unique chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole-2-carbonyl chloride. This intermediate is then reacted with azetidine-3-amine to form the azetidin-3-yl indole-2-carboxamide. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid derivatives: Share the indole moiety but lack the azetidine and imidazolidine rings.
Azetidine-3-carboxamide derivatives: Contain the azetidine ring but differ in the other structural components.
Imidazolidine-2,4-dione derivatives: Feature the imidazolidine ring but vary in the attached functional groups.
Uniqueness
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-6-16-15(22)19(13)10-7-18(8-10)14(21)12-5-9-3-1-2-4-11(9)17-12/h1-5,10,17H,6-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMFOUREKFIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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